molecular formula C8H15N3O4S2 B12739278 Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester CAS No. 117018-96-9

Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester

Cat. No.: B12739278
CAS No.: 117018-96-9
M. Wt: 281.4 g/mol
InChI Key: FEUMMZJOFBNFTE-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is a complex organic compound with a molecular formula of C₆H₁₃NO₅S₃ and a molecular weight of 275.366 g/mol This compound is known for its unique structure, which includes a thiosulfuric acid moiety linked to a pyrrolidinyl group through an imino and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with an appropriate amine derivative. For instance, the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethylamine under controlled conditions can yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .

Scientific Research Applications

Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester involves its interaction with molecular targets through its reactive functional groups. The imino and amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The thiosulfuric acid moiety can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Thiosulfuric acid, S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester
  • Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl)-

Uniqueness

Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is unique due to its specific structural features, including the pyrrolidinyl group and the linkage through imino and amino groups.

Properties

CAS No.

117018-96-9

Molecular Formula

C8H15N3O4S2

Molecular Weight

281.4 g/mol

IUPAC Name

1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-2-oxopyrrolidine

InChI

InChI=1S/C8H15N3O4S2/c9-7(6-16-17(13,14)15)10-3-5-11-4-1-2-8(11)12/h1-6H2,(H2,9,10)(H,13,14,15)

InChI Key

FEUMMZJOFBNFTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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